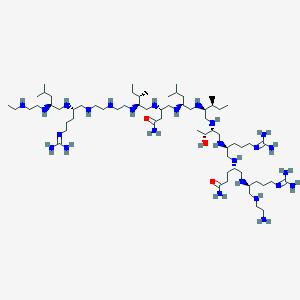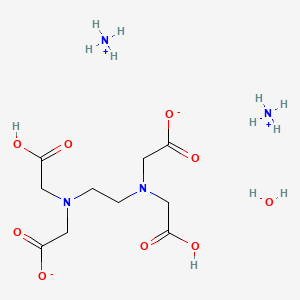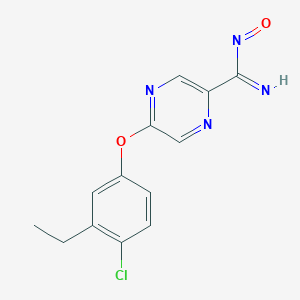
Solifenacin N-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solifenacin N-Glucuronide is a metabolite of solifenacin, a muscarinic receptor antagonist used primarily to treat overactive bladder and neurogenic detrusor overactivity. This compound is formed through the direct glucuronidation of solifenacin, a process that involves the addition of a glucuronic acid moiety to the parent compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Solifenacin N-Glucuronide involves the glucuronidation of solifenacin. This reaction typically occurs in the liver, where solifenacin is metabolized by the enzyme UDP-glucuronosyltransferase. The reaction conditions for this process include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using liver microsomes or recombinant enzymes in a controlled laboratory setting .
Análisis De Reacciones Químicas
Types of Reactions: Solifenacin N-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to solifenacin, resulting in the formation of the glucuronide conjugate .
Common Reagents and Conditions: The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C .
Major Products Formed: The major product formed from the glucuronidation of solifenacin is this compound. This metabolite is pharmacologically inactive and is excreted from the body through the kidneys .
Aplicaciones Científicas De Investigación
Solifenacin N-Glucuronide is primarily used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and excretion of solifenacin. It is also used in toxicology studies to assess the safety and potential side effects of solifenacin . Additionally, it serves as a reference compound in bioanalytical methods for the quantification of solifenacin and its metabolites in biological samples .
Mecanismo De Acción
Solifenacin N-Glucuronide itself does not have a direct mechanism of action as it is an inactive metabolite. its formation is part of the metabolic pathway of solifenacin, which is a competitive muscarinic receptor antagonist. Solifenacin exerts its effects by binding to muscarinic receptors in the bladder, thereby reducing bladder contractions and alleviating symptoms of overactive bladder .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Solifenacin N-Glucuronide include other glucuronide metabolites of muscarinic receptor antagonists, such as oxybutynin N-glucuronide and tolterodine N-glucuronide .
Uniqueness: this compound is unique in its specific formation from solifenacin and its role in the metabolic pathway of this particular drug. While other muscarinic receptor antagonists also undergo glucuronidation, the specific structure and pharmacokinetic properties of this compound are distinct .
Propiedades
Fórmula molecular |
C29H34N2O8 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R)-3-[(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl]oxy-1-azoniabicyclo[2.2.2]octan-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C29H34N2O8/c32-23-24(33)26(28(35)36)39-27(25(23)34)31-14-11-18(12-15-31)21(16-31)38-29(37)30-13-10-17-6-4-5-9-20(17)22(30)19-7-2-1-3-8-19/h1-9,18,21-27,32-34H,10-16H2/t18?,21-,22-,23-,24-,25+,26-,27+,31?/m0/s1 |
Clave InChI |
DWEUKTDDWGFPKH-DMUZNFSWSA-N |
SMILES isomérico |
C1C[N+]2(CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O |
SMILES canónico |
C1C[N+]2(CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5)C6C(C(C(C(O6)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide](/img/structure/B12351263.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)

![benzyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-(propanoylamino)hexan-2-yl]carbamate](/img/structure/B12351289.png)


![2-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-1-(3-propan-2-yloxyphenyl)ethanone;chloride](/img/structure/B12351303.png)

![(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid](/img/structure/B12351308.png)
![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12351318.png)
![N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12351331.png)
